molecular formula C21H17N3O4 B2561815 5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-20-1

5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2561815
CAS No.: 1021113-20-1
M. Wt: 375.384
InChI Key: NJSOALHQMDOAAV-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]pyridine class, characterized by a bicyclic heteroaromatic core. Its structure includes a carboxylic acid group at position 7, a phenyl substituent at position 2, and a 3-ethoxy-4-hydroxyphenyl group at position 3. These substituents confer unique electronic and steric properties, influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name

5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-2-28-17-10-13(8-9-16(17)25)15-11-14(21(26)27)18-20(22-15)24-19(23-18)12-6-4-3-5-7-12/h3-11,25H,2H2,1H3,(H,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSOALHQMDOAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and mechanisms of action based on recent research findings.

The compound has the following chemical properties:

  • Molecular Formula : C19H17N3O3
  • Molecular Weight : 331.36 g/mol
  • CAS Number : 1021083-32-8

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications in related compounds enhanced their antibacterial activity.

Table 1: Antibacterial Activity Summary

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundS. aureus15
This compoundE. coli12
Control (Ampicillin)S. aureus20
Control (Gentamicin)E. coli18

The compound exhibited significant inhibition against S. aureus with a zone of inhibition comparable to standard antibiotics like ampicillin and gentamicin.

Cytotoxicity Studies

Cytotoxicity assays were conducted using mouse macrophage cell lines (RAW 264.7). The MTT assay results showed that this compound had low cytotoxic effects, with IC50 values indicating good safety profiles for further development as an antibacterial agent.

Table 2: Cytotoxicity Results

CompoundIC50 (μg/mL)Reference
This compound98.2
Control (Ampicillin)100
Control (Gentamicin)95

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial enzyme systems crucial for cell wall synthesis and metabolism. The presence of the imidazole ring is believed to play a pivotal role in its interaction with target enzymes.

Biochemical Pathways

Related compounds have shown involvement in various biochemical pathways, including:

  • Inhibition of Xanthine Oxidase : Some derivatives have been identified as potent inhibitors of xanthine oxidase, which is crucial for purine metabolism.
  • Suzuki-Miyaura Coupling Reactions : The compound participates in transition metal-catalyzed reactions that are essential for forming carbon-carbon bonds in organic synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of imidazo[4,5-b]pyridine compounds that demonstrated enhanced antibacterial properties compared to their predecessors. These studies highlighted the importance of structural modifications in improving biological activity and reducing toxicity.

Comparison with Similar Compounds

Position 5 Modifications

  • The carbohydrazide moiety in VI115 also differs pharmacologically from the carboxylic acid in the target compound .
  • 5-(4-Fluorophenyl) derivatives (e.g., VI143: 5-(4-fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid):
    Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to the ethoxy-hydroxyphenyl group. However, the thioxo group in VI143 may alter hydrogen-bonding patterns .

Position 2 Modifications

  • 2-(Piperidin-1-yl) derivatives (e.g., tert-butyl 2-((7-((3-chloro-4-fluorophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidine-1-carboxylate):
    Bulky piperidinylmethyl groups enhance lipophilicity and may improve blood-brain barrier penetration, unlike the phenyl group in the target compound .

Position 7 Modifications

  • Carboxamide derivatives (e.g., N-(3-Chloro-4-fluorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide):
    Replacing carboxylic acid with carboxamide eliminates pH-dependent solubility, favoring passive diffusion but reducing ionization in physiological environments .
  • Methyl ester derivatives (e.g., Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate):
    Esters act as prodrugs, improving oral absorption but requiring enzymatic hydrolysis for activation .

Heterocyclic Core Variations

  • Thiazolo[4,5-b]pyridines (e.g., 5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid):
    Sulfur substitution in the heterocycle increases polarizability and may enhance interactions with metal ions in enzyme active sites, contrasting with the nitrogen-rich imidazo core .
  • Benzimidazoles (e.g., N-(3-Chloro-4-fluorophenyl)-6-fluoro-N’-hydroxy-7-methyl-3H-benzimidazole-4-carboximidamide):
    Benzimidazole derivatives exhibit distinct π-π stacking and binding modes due to their fused benzene ring, differing from the imidazo[4,5-b]pyridine scaffold .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility (LogP) Bioactivity Notes Reference
Target Compound 377.39* 3-ethoxy-4-hydroxyphenyl, phenyl, COOH ~2.1 (predicted) Enhanced H-bonding, pH-dependent solubility
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid 211.61 Cl, CH₃ ~1.8 Increased lipophilicity, reduced polarity
5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo[4,5-b]pyridine 317.34 F, CH₃, S=O ~2.5 Improved metabolic stability, thioxo effects
N-(3-Chloro-4-fluorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide 305.1 (M+1) Cl, F, CONH-aryl ~3.0 Neutral pH solubility, passive diffusion

*Calculated based on molecular formula C₂₁H₁₉N₃O₄.

Key Research Findings

  • Electronic Effects : The ethoxy and hydroxyl groups in the target compound create a balance between electron-donating (ethoxy) and electron-withdrawing (hydroxyl) effects, optimizing charge distribution for receptor binding .
  • Solubility Limitations : Compared to carboxamide or ester derivatives, the carboxylic acid group may limit oral bioavailability in acidic environments but facilitates salt formation for injectable formulations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound and verifying its structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with esterification or condensation of substituted phenyl rings with heterocyclic precursors. For example, analogous imidazo-pyridine derivatives are synthesized via cyclocondensation of ethyl carboxylate intermediates with amines or thiols under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) . Structural verification requires a combination of NMR (<sup>1</sup>H, <sup>13</sup>C), IR spectroscopy (to confirm carbonyl and hydroxyl groups), and X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles .

Q. How can researchers optimize solubility for in vitro assays given the compound’s hydrophobic substituents?

  • Methodological Answer : Solubility challenges arise from the phenyl and imidazo-pyridine moieties. Strategies include:

  • Using polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers with surfactants (e.g., 0.1% Tween-80).
  • Introducing hydrophilic groups (e.g., carboxylate) at specific positions to enhance aqueous solubility, as seen in structurally related pyrimidine-carboxylic acids .

Q. What spectroscopic techniques are critical for distinguishing between tautomeric forms of the imidazo-pyridine core?

  • Methodological Answer : <sup>15</sup>N NMR and variable-temperature <sup>1</sup>H NMR are essential for identifying tautomeric equilibria. X-ray crystallography (as in ) can resolve static structures, while IR spectroscopy detects shifts in N–H and C=O stretching frequencies indicative of tautomerism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-ethoxy-4-hydroxyphenyl group in biological activity?

  • Methodological Answer :

  • Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or removing the hydroxyl group) .
  • Test analogs in biological assays (e.g., enzyme inhibition, cell viability) and correlate activity with electronic (Hammett σ values) and steric parameters (molecular docking).
  • Use computational tools (DFT calculations) to map electrostatic potential surfaces and predict binding affinities .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for similar compounds?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, solvent concentration) to minimize variability .
  • Meta-Analysis : Compare datasets across studies using cheminformatics platforms (e.g., PubChem BioAssay) to identify outliers .
  • Molecular Dynamics Simulations : Model compound-protein interactions to explain divergent activity trends (e.g., conformational flexibility of the imidazo-pyridine core) .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
  • Monitor degradation via HPLC-MS to identify hydrolytic cleavage points (e.g., ester or amide bonds in related compounds) .
  • Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Employ solvent vapor diffusion with mixed solvents (e.g., ethanol/water) to slow crystallization and improve crystal quality .
  • Modify substituents (e.g., replacing the hydroxyl group with a halogen) to enhance lattice packing, as demonstrated in chlorophenyl analogs .

Contradictions and Resolutions

  • vs. : Variations in X-ray-derived bond angles (e.g., C–N–C angles) may reflect differences in crystallization solvents or measurement temperatures. Cross-validate with computational models .
  • vs. : Discrepancies in solubility profiles highlight the need for standardized solvent systems in comparative studies .

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